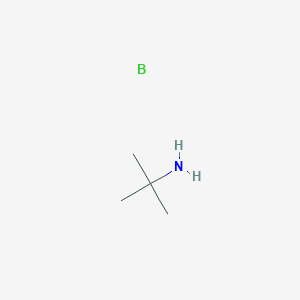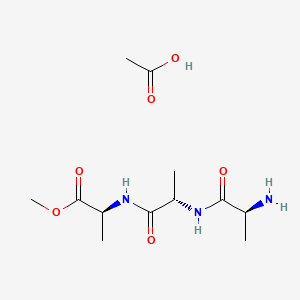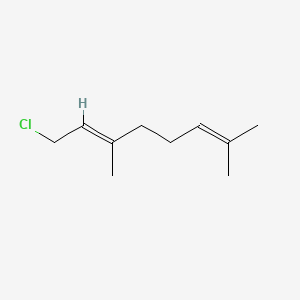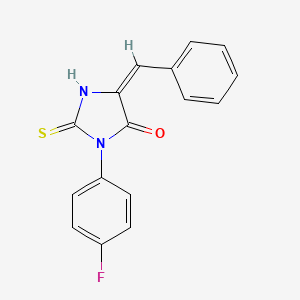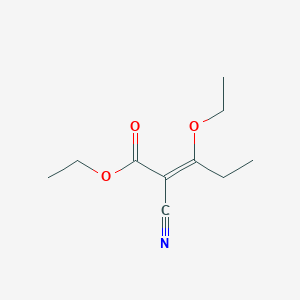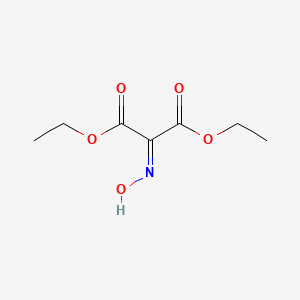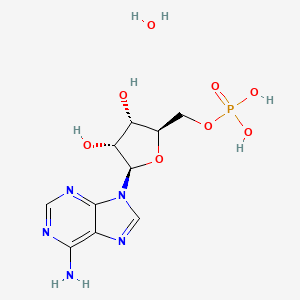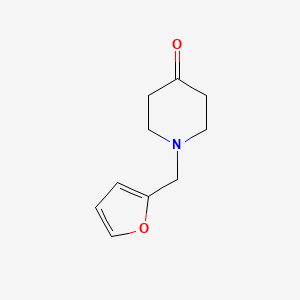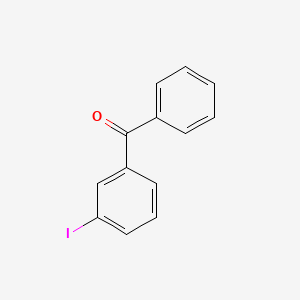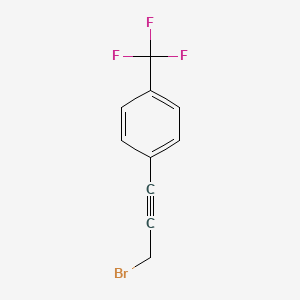
1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene
Descripción general
Descripción
The compound "1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene" is a brominated and trifluoromethylated aromatic molecule that serves as a potential intermediate for various chemical syntheses. The presence of both bromine and trifluoromethyl groups on the benzene ring suggests that it could be reactive towards nucleophilic substitution and could participate in the formation of carbon-carbon bonds through coupling reactions.
Synthesis Analysis
The synthesis of brominated benzene derivatives is often achieved through halogenation reactions. For instance, "1-Bromo-3,5-bis(trifluoromethyl)benzene" was prepared by treating "1,3-bis(fluoromethyl)benzene" with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar approach could be used to synthesize "1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene" by selecting appropriate starting materials and halogenating agents.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of "1-Bromo-4-(3,7-dimethyloctyl)benzene" was characterized using NMR and IR, and its optimized structure was studied using density functional theory (DFT) calculations . Similarly, the structure of "1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene" could be elucidated using these techniques to confirm the placement of substituents and to understand the electronic effects they impart on the benzene ring.
Chemical Reactions Analysis
Brominated benzene derivatives are known to participate in various chemical reactions. For example, "1-Bromo-4-(2,2-diphenylvinyl)benzene" was synthesized using a Wittig-Horner reaction, which is a method for forming carbon-carbon double bonds . The presence of a bromine atom on the benzene ring can also facilitate cross-coupling reactions, as seen in the synthesis of ortho-CF2Br-substituted biaryls using "1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes" in Diels-Alder reactions . These examples indicate that "1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene" could also be used in similar reactions to create complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can vary depending on the nature and position of the substituents. For instance, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing different packing motifs and interactions such as hydrogen bonding and (\pi)-(\pi) interactions . The fluorescence properties of "1-Bromo-4-(2,2-diphenylvinyl)benzene" were also investigated, showing significant differences in fluorescence intensity between the solution and solid states . These studies suggest that "1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene" may also exhibit unique physical properties that could be explored for potential applications in materials science.
Aplicaciones Científicas De Investigación
Reagent-Modulated Optional Site Selectivities
1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene is used in the study of reagent-modulated optional site selectivities. This involves the metalation of halobenzotrifluorides, where chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to the halogen substituent. This process is facilitated by alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide, offering insights into regioselectivity in organometallic chemistry (Mongin, Desponds, & Schlosser, 1996).
Versatile Starting Material for Organometallic Synthesis
The compound serves as a versatile starting material in organometallic synthesis. It is used in the preparation of a range of synthetically useful reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates. This highlights its role in the synthesis of complex organometallic compounds (Porwisiak & Schlosser, 1996).
Study of Steric Pressure in Chemical Reactions
This chemical is also pivotal in understanding the relay propagation of crowding and steric pressure in molecular structures. It acts as both an emitter and transmitter of steric pressure, providing valuable insights into the role of molecular substituents in affecting reaction outcomes (Schlosser et al., 2006).
Aryne Route to Naphthalenes
It is instrumental in the synthesis of naphthalenes through the 'aryne' route. This involves generating phenyllithium intermediates and trapping them to form bromo(trifluoromethyl)phenyllithium, which is key to producing various naphthalene derivatives (Schlosser & Castagnetti, 2001).
Crystal Structure Analysis
The compound is used in crystal structure analysis to understand molecular conformations and intermolecular interactions. This is crucial in the field of crystallography and material science for understanding the properties of new materials (Wang Yong-jian, 2010).
Propiedades
IUPAC Name |
1-(3-bromoprop-1-ynyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3/c11-7-1-2-8-3-5-9(6-4-8)10(12,13)14/h3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAHLTKKGCESBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441160 | |
| Record name | 1-(3-bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene | |
CAS RN |
173019-83-5 | |
| Record name | 1-(3-Bromo-1-propyn-1-yl)-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173019-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-bromoprop-1-yn-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



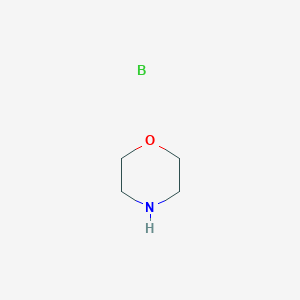

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)
